3-(Benzyloxy)-2-methyl-6-nitropyridine
Description
3-(Benzyloxy)-2-methyl-6-nitropyridine is a nitro-substituted pyridine derivative featuring a benzyloxy group at position 3, a methyl group at position 2, and a nitro group at position 6. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group, which enhances reactivity in reduction and substitution reactions, and its benzyloxy group, which can modulate solubility and serve as a protective group.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-methyl-6-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12N2O3/c1-10-12(7-8-13(14-10)15(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
SPYBFRUNLBOOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methyl-6-nitropyridine typically involves multi-step organic reactions. One common method is the nitration of 3-(benzyloxy)-2-methylpyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(benzyloxy)-2-methylpyridine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for nitration and coupling reactions, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methyl-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Benzyloxy)-2-methyl-6-nitropyridine with two closely related analogs: 3-(Benzyloxy)-6-bromo-2-nitropyridine and 3-(Benzyloxy)-6-iodo-2-methylpyridine . Key differences in substituents, molecular properties, and reactivity are outlined:
Substituent Effects on Reactivity
- Nitro Group (Position 6): The nitro group in the target compound and 3-(Benzyloxy)-6-bromo-2-nitropyridine strongly deactivates the pyridine ring, directing electrophilic attacks to meta/para positions. In contrast, bromo and iodo substituents (in the analogs) enable cross-coupling reactions .
- Methyl vs. Nitro at Position 2 : The methyl group in the target compound donates electron density via hyperconjugation, slightly activating the ring compared to the nitro-substituted analog in . This difference influences regioselectivity in further functionalization .
Computational Insights
While direct computational data for the target compound are unavailable, studies on 3-(benzyloxy)pyridin-2-amine () suggest that temperature-dependent DFT calculations could predict its conformational flexibility and stability. Substituents like nitro or halogens would alter electron density and vibrational modes, affecting reactivity at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
